molecular formula C10H13NO B1594139 3-(4-Methoxyphenyl)azetidine CAS No. 7215-07-8

3-(4-Methoxyphenyl)azetidine

Cat. No.: B1594139
CAS No.: 7215-07-8
M. Wt: 163.22 g/mol
InChI Key: JBMISQBTERXMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)azetidine, also known as MPAA, is a chemical compound that belongs to the class of azetidines. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic interventions.

Scientific Research Applications

Anticancer Potential

A study by Parmar et al. (2021) explored thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety, demonstrating potent anticancer activity against various human cancer cell lines. These compounds showed significant efficacy, particularly against prostate, brain, skin, and kidney cancer cell lines, with some compounds outperforming Doxorubicin, a standard chemotherapy drug.

Antioxidant Properties

Research by Nagavolu et al. (2017) focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, including compounds with this compound. These compounds displayed moderate to significant antioxidant effects, comparable to ascorbic acid.

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) studied a series of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing compounds with significant antiproliferative effects, particularly against breast cancer cells. These compounds disrupted microtubular structure and induced G2/M arrest and apoptosis, suggesting their potential as antitumor agents targeting tubulin.

Synthesis of Functionalized Azetidines

A paper by Duréault et al. (1993) detailed the synthesis of homochiral azetidines and azetidine-2-carboxylic esters, starting from diethyl-L-tartrate. This research contributes to the field of synthetic organic chemistry, particularly in the context of creating functionalized azetidines.

GABA Uptake Inhibitors

Research by Faust et al. (2010) involved the evaluation of azetidine derivatives as GABA-uptake inhibitors. This study highlighted azetidin-2-ylacetic acid derivatives as potent inhibitors, with potential implications in neuroscience and pharmacology.

Cholesterol Absorption Inhibition

A study by Rosenblum et al. (1998) reported on a novel inhibitor of intestinal cholesterol absorption, incorporating an azetidine ring in its structure. This compound exhibited significant efficacy in reducing serum cholesterol, demonstrating its potential in cholesterol management.

Saturated Heterocyclic Coupling

Allwood et al. (2014) developed a method for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This included the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks such as azetidines, providing valuable insights into organic synthetic methodologies.

X-ray Structural Investigation

The work of Gluziński et al. (1991) involved the synthesis and X-ray structural investigation of azetidinones, including 1-(4-Methoxyphenyl)-azetidinones. This study contributed to the understanding ofthe structural characteristics of azetidines, an important aspect in the development of new chemical entities.

Gold-Catalyzed Intermolecular Oxidation of Alkynes

Ye et al. (2011) explored the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. This research demonstrated the versatility of azetidines as substrates for the synthesis of functionalized compounds, highlighting their potential in medicinal chemistry and natural product synthesis.

Synthesis of Optically Active Azetidine Carbonitriles

Tayama and Nakanome (2021) investigated the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. They developed a method that enables the production of optically active 2-substituted azetidine carbonitriles, which can be instrumental in asymmetric synthesis and the creation of chiral molecules.

Ion Uptake and Release in Plants

Research by Pitman et al. (1977) used azetidine 2-carboxylic acid to study the relationship between protein synthesis and ion transport in barley roots. This study provided insights into the biological processes involved in ion uptake and release, which is crucial for understanding plant physiology and agriculture.

Cleavage of the Amide Bond of β-Lactams

Kano et al. (1979) focused on the treatment of 4-hydroxymethyl-1-phenylazetidin-2-ones with methanesulfonic acid, leading to the cleavage of the amide bond of β-lactams. This research is significant in the field of organic chemistry, particularly in understanding reaction mechanisms and synthetic pathways.

Synthetic Facets of Azetidines

Mehra et al. (2017) reviewed recent developments in the synthesis of functionalized azetidines, emphasizing their potential in catalytic processes and as heterocyclic synthons. This comprehensive review underlines the importance of azetidines in synthetic organic chemistry and their applications in various fields.

Antimitotic Compounds Based on Azetidin-2-ones

Twamley et al. (2020) described the structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. This study contributes to the understanding of molecular structures that are significant in the development of new antimitotic agents for cancer therapy.

Preparation of Pincer Ligands

Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands, with applications in the preparation of osmium complexes. This research provides insights into the use of azetidines in inorganic chemistry, particularly in the synthesis of novel metal complexes.

Base-Catalyzed Ring Transformation of β-Lactams

A study by Sápi et al. (1997) focused on the synthesis and base-catalyzed ringtransformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one. This work highlights the chemical transformations of β-lactams, a key aspect in the development of novel compounds with potential pharmaceutical applications.

Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones

Malebari et al. (2021) synthesized and evaluated a series of 3-chloro-β-lactams and 3,3-dichloro-β-lactams (2-azetidinones) for their antiproliferative effects in breast cancer cells. Their research contributes to the ongoing search for new antimitotic drugs, offering insight into potential new therapies for cancer.

Cyclization of Amino Alcohols to Substituted Azetidines

The work by de Figueiredo et al. (2006) developed an efficient method for cyclizing amino alcohols to create functionalized azetidines, pyrrolidines, and piperidines. This study is significant for the synthesis of drug-like molecules and showcases the versatility of azetidines in chemical synthesis.

Properties

IUPAC Name

3-(4-methoxyphenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMISQBTERXMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222476
Record name Azetidine, 3-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-07-8
Record name Azetidine, 3-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)azetidine
Reactant of Route 4
3-(4-Methoxyphenyl)azetidine
Reactant of Route 5
3-(4-Methoxyphenyl)azetidine
Reactant of Route 6
3-(4-Methoxyphenyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.